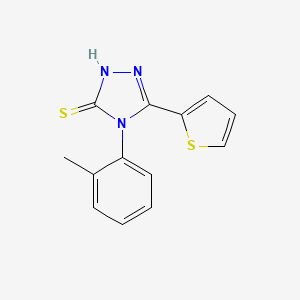

4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol

説明

Chemical Structure and Properties 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methylphenyl group at position 4, a 2-thienyl (thiophene) group at position 5, and a thiol (-SH) group at position 3 (Fig. 1). Its molecular formula is C₁₃H₁₁N₃S₂, with a molecular weight of 289.37 g/mol . The compound’s structure combines aromatic and heteroaromatic moieties, which influence its electronic properties and reactivity.

特性

IUPAC Name |

4-(2-methylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-9-5-2-3-6-10(9)16-12(14-15-13(16)17)11-7-4-8-18-11/h2-8H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHYLYUUZTUHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with 2-thiophenecarboxaldehyde to form the corresponding hydrazone, which is then cyclized in the presence of sulfur and a base to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Nitro or halogenated derivatives of the compound.

科学的研究の応用

Agricultural Applications

1. Fungicidal Properties

- The compound exhibits significant antifungal activity, particularly against various plant pathogens. Studies have shown that derivatives of triazole compounds can effectively inhibit the growth of fungi such as Fusarium and Botrytis species. The mechanism typically involves disruption of fungal cell wall synthesis and interference with ergosterol biosynthesis, a crucial component of fungal membranes .

2. Plant Growth Regulation

- Research indicates that triazole compounds can act as plant growth regulators, affecting processes such as seed germination and root development. In controlled experiments, the application of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol has been shown to enhance root elongation and overall plant vigor under stress conditions .

Medical Applications

1. Antimicrobial Activity

- The compound has demonstrated promising antimicrobial properties against a range of bacteria and fungi. A study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, where it exhibited higher inhibition zones compared to standard antibiotics . This suggests potential for development into new antimicrobial agents.

2. Anticancer Potential

- Preliminary studies indicate that triazole derivatives may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, making it a candidate for further research in cancer therapeutics .

Material Science Applications

1. Synthesis of Novel Materials

- 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol is utilized in synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

2. Photovoltaic Applications

- Recent investigations have explored the use of triazole compounds in organic photovoltaics (OPVs). The compound's electronic properties make it suitable for use as an electron transport layer or as part of the active layer in solar cells, potentially improving efficiency .

Case Studies

作用機序

The mechanism of action of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 4-(2-methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Bioactivity

- Electron-donating groups (e.g., methoxy in 4-(4-methoxyphenyl)-5-phenyl-triazole-3-thiol ) enhance antifungal activity by improving membrane penetration .

- Thienyl and phenyl groups (as in the target compound) contribute to corrosion inhibition via adsorption on metal surfaces, with the thienyl group offering π-electron interactions .

- Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit stronger antifungal effects due to increased lipophilicity and target binding .

Synthetic Routes

- The target compound is synthesized via cyclization of thiosemicarbazide intermediates, similar to methods for 4-(4-methoxyphenyl)-5-phenyl-triazole-3-thiol .

- Schiff base derivatives (e.g., ) require condensation of aldehydes with triazole-3-thiol precursors, often catalyzed by acetic acid .

Physicochemical Properties

- Thienyl-containing compounds (e.g., the target molecule) show higher solubility in polar solvents compared to purely phenyl-substituted analogs due to sulfur’s electronegativity .

- Nitro and methoxy groups increase thermal stability, as seen in and , whereas halogenated derivatives exhibit higher melting points .

Applications

- Corrosion inhibition : The target compound outperforms simpler hydrazides (e.g., HYD in ) due to its thiol-thione tautomerism and adsorption efficiency .

- Antifungal activity : 4-(4-Chlorophenyl)-5-(pyrrol-2-yl)-triazole-3-thiol shows superior activity against Candida albicans (MIC = 8 µg/mL) compared to the target compound, which lacks published MIC data .

生物活性

4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol is with a molecular weight of 300.41 g/mol. The compound features a triazole ring substituted with a thienyl group and a methylphenyl group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with thiol compounds under specific conditions. Various methods have been reported for synthesizing triazole derivatives, including cyclization reactions involving thiosemicarbazides and aldehydes .

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluating various S-substituted derivatives found that compounds similar to 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol demonstrated activity against several pathogens including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

The triazole moiety has been linked to anticancer properties. In vitro studies have tested compounds similar to 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol against various cancer cell lines such as:

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

Results indicated that certain derivatives exhibited selective cytotoxicity towards these cancer cells. For instance, some compounds showed higher potency against melanoma cells compared to others .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives can be influenced by their structural modifications. Variations in the substituents on the sulfur atom and the aromatic rings can lead to significant changes in their antimicrobial and anticancer activities. The presence of specific functional groups can enhance the interaction with biological targets or influence solubility and permeability .

Case Studies

- Case Study on Antimicrobial Efficacy : A study synthesized several S-substituted derivatives of triazoles and evaluated their antimicrobial activity against common bacterial strains. The most active compound was noted for its effectiveness against Pseudomonas aeruginosa with an MIC of 31.25 μg/mL .

- Case Study on Anticancer Potential : Another research effort focused on the anticancer properties of triazole derivatives tested against various cancer cell lines. Compounds were found to inhibit cell proliferation significantly in melanoma cells while showing selective toxicity over normal cells .

Q & A

Basic: What are the common synthetic routes for 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. A key route involves forming a hydrazinecarbothioamide precursor (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) under basic conditions, followed by cyclization to yield the triazole-thiol core . Alkylation and Mannich reactions are frequently employed to generate derivatives, such as S-substituted triazoles or aminomethylated analogs, using formaldehyde and secondary amines . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical for maximizing yields, as demonstrated in studies achieving >75% yields via ethanol recrystallization .

Basic: What analytical techniques are used to characterize this compound and its derivatives?

Standard characterization includes:

- Elemental analysis to confirm purity and molecular composition.

- ¹H-NMR and ¹³C-NMR for structural elucidation, particularly to verify substituent positions on the triazole ring and aromatic moieties .

- IR spectroscopy to identify functional groups (e.g., C=S stretching at ~1200 cm⁻¹) .

- LC-MS for molecular weight confirmation and detection of intermediates .

- X-ray crystallography (where applicable) for definitive structural assignment .

Advanced: How do solvent environments affect the compound’s stability and reactivity?

Experimental and computational studies (e.g., DFT calculations) reveal that solvent polarity significantly impacts stability and electronic properties. Polar aprotic solvents (e.g., DMSO) stabilize the thiol-thione tautomeric equilibrium, while non-polar solvents favor the thione form. Solvent effects also modulate reactivity in alkylation or Mannich reactions, with protic solvents like ethanol enhancing nucleophilic substitution rates . Theoretical models correlate solvent dielectric constants with spectral shifts in UV-Vis and fluorescence assays, aiding in predicting solvatochromic behavior .

Advanced: How can computational methods aid in understanding its electronic structure and bioactivity?

Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces, which correlate with experimental NMR and IR data . Molecular docking studies (e.g., using SwissADME or AutoDock) identify potential binding interactions with biological targets, such as enzymes or receptors, by analyzing hydrophobic pockets and hydrogen-bonding patterns . ADME predictions assess drug-likeness, including bioavailability and metabolic stability, guiding structural modifications for enhanced activity .

Advanced: What strategies resolve contradictions in reported synthesis yields or reaction conditions?

Discrepancies in yields (e.g., 60–90%) often arise from variations in:

- Catalyst selection : Base catalysts (e.g., NaOH vs. KOH) influence cyclization efficiency .

- Purification methods : Recrystallization solvents (ethanol vs. acetone) affect purity and yield .

- Reaction time : Extended durations (>24 hours) may improve cyclization but risk side-product formation .

Systematic optimization via Design of Experiments (DoE) or response surface methodology can standardize protocols .

Advanced: How to design derivatives for enhanced biological activity?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the phenyl ring to modulate electron density and binding affinity .

- Hybridization : Conjugate with bioactive moieties (e.g., sulfonamides or thiadiazoles) to exploit synergistic effects .

- Prodrug strategies : Synthesize Mannich bases or S-alkyl derivatives to improve solubility and membrane permeability .

- In silico screening : Prioritize derivatives with favorable docking scores against targets like COX-2 or bacterial enzymes .

Basic: What are the key intermediates in its synthesis?

Critical intermediates include:

- Thiosemicarbazides : Formed via condensation of thiosemicarbazide with carbonyl compounds .

- Mannich bases : Generated by aminomethylation of the triazole-thiol core with formaldehyde and amines .

- S-Alkylated triazoles : Produced via nucleophilic substitution with alkyl/aryl halides .

Advanced: What role do substituents play in its pharmacological properties?

- Thiophene moiety : Enhances π-π stacking with aromatic residues in enzyme active sites .

- Methylphenyl group : Increases lipophilicity, improving blood-brain barrier penetration .

- Sulfur atoms : Participate in covalent interactions (e.g., disulfide bonds) with cysteine residues in targets .

Studies on analogs show that 2,4-dimethoxyphenyl derivatives exhibit superior antimicrobial activity, while electron-deficient substituents improve antioxidant potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。